(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
(Z)-2-(4-Chlorophenoxy)-N-(6-Methoxy-3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a benzothiazole-derived acetamide featuring a 4-chlorophenoxy group, a methoxy substituent at position 6, and a 2-methoxyethyl chain at position 3 of the benzothiazole ring. The Z-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene moiety is critical for its stereochemical and electronic properties, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-24-10-9-22-16-8-7-15(25-2)11-17(16)27-19(22)21-18(23)12-26-14-5-3-13(20)4-6-14/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASJXXDXYKLMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to consolidate findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound contains several functional groups, including a benzothiazole core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenoxy group and methoxyethyl substituents enhances its lipophilicity and biological interaction potential.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:
- Cytotoxicity : The compound showed cytotoxic effects with IC50 values ranging from 1.8 µM to 4.5 µM against different cancer cell lines, comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
Case Studies
- Study on Anticancer Efficacy :
- Structure-Activity Relationship (SAR) :
Table: Summary of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.8 | Induction of apoptosis |
| HeLa | 2.41 | Caspase activation |
| A549 (Lung) | 3.5 | Inhibition of proliferation |
| DU-145 (Prostate) | 8 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with N-(6-Ethoxy-Benzothiazole-2-yl)-2-(4-Chlorophenyl)acetamide (Patent Compound)
Key Similarities :
- Both compounds share a benzothiazole core linked to an acetamide group.
Key Differences :
The Z-configuration may confer distinct steric effects, influencing target selectivity .
Comparison with Thiazolidinone-Based Acetamides
A series of N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides (e.g., 3a-l) were synthesized with coumarin-derived phenoxy groups .
Structural Contrasts :
- Core Heterocycle: The target uses a benzothiazole ring, whereas thiazolidinone derivatives feature a 4-oxothiazolidinone ring. The latter introduces a ketone and sulfur atom, altering electronic properties and hydrogen-bonding capacity.
- Substituents: Thiazolidinone compounds often include arylidene groups (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy), which are bulkier and more conjugated than the target’s 4-chlorophenoxy group .
Functional Implications :
- Thiazolidinones are associated with antimicrobial and anti-inflammatory activities due to their electrophilic ketone moiety. The benzothiazole core in the target compound may instead favor kinase inhibition or protein-binding interactions .
Broader Context: Graph-Based Structural Analysis
Using graph theory (atom-bond networks), the target compound shares a 65–70% similarity index with the patent compound . Divergences arise from:
- Subgraph Differences: The methoxyethyl branch in the target introduces additional nodes (oxygen and methyl groups) absent in simpler analogs.
- Stereochemical Complexity: The Z-configuration creates a non-superimposable subgraph compared to uncharacterized stereoisomers in other acetamides .
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis is more complex than the patent compound due to stereochemical control (Z-configuration) and multiple methoxy substitutions .
Bioactivity Predictions: The 4-chlorophenoxy group may enhance lipid membrane penetration compared to coumarin-based thiazolidinones . The methoxyethyl chain could reduce cytochrome P450-mediated metabolism, extending half-life .
Unresolved Questions: No direct biological data for the target compound exist in the provided evidence; activity must be inferred from structural analogs. The impact of Z-configuration on target binding (e.g., kinases vs. receptors) remains speculative without experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
